molecular formula C12H13N3O2 B3848277 N'-[(E)-benzylideneamino]-N-prop-2-enyloxamide

N'-[(E)-benzylideneamino]-N-prop-2-enyloxamide

Cat. No.: B3848277
M. Wt: 231.25 g/mol
InChI Key: IEEVSTFSQUFPTQ-NTEUORMPSA-N
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Description

N’-[(E)-benzylideneamino]-N-prop-2-enyloxamide is an organic compound with a complex structure that includes both benzylidene and prop-2-enyloxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-benzylideneamino]-N-prop-2-enyloxamide typically involves the condensation reaction between benzylideneamine and prop-2-enyloxamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-benzylideneamino]-N-prop-2-enyloxamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps, such as crystallization or chromatography, to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-benzylideneamino]-N-prop-2-enyloxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

    Addition: Addition reactions can occur at the double bonds present in the compound, leading to the formation of new products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution and addition reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution and addition reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-benzylideneamino]-N-prop-2-enyloxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or reagent in biochemical assays and studies involving enzyme interactions.

    Medicine: The compound’s potential therapeutic properties are explored in drug development and pharmacological research.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which N’-[(E)-benzylideneamino]-N-prop-2-enyloxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound may act as an inhibitor or activator of specific biochemical pathways, influencing cellular processes and physiological responses. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[(E)-benzylideneamino]-N-prop-2-enyloxamide include other benzylidene derivatives and oxamide-containing molecules. Examples include:

  • N-benzylideneamine
  • N-prop-2-enyloxamide
  • Benzylideneoxamide derivatives

Uniqueness

N’-[(E)-benzylideneamino]-N-prop-2-enyloxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N'-[(E)-benzylideneamino]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-8-13-11(16)12(17)15-14-9-10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,13,16)(H,15,17)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEVSTFSQUFPTQ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NN=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)C(=O)N/N=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.